molecular formula C21H20FNO4 B2707994 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid CAS No. 1935998-33-6

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid

Cat. No.: B2707994
CAS No.: 1935998-33-6
M. Wt: 369.392
InChI Key: RHADDDYKEYHRJC-UHFFFAOYSA-N
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Description

This compound is an Fmoc-protected piperidine derivative featuring a fluorine atom at the 4-position of the piperidine ring and a carboxylic acid group. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The 4-fluorine substitution introduces electronegativity and steric effects, which can influence conformational stability, hydrogen-bonding capacity, and reactivity in medicinal chemistry or materials science applications .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c22-21(19(24)25)9-11-23(12-10-21)20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHADDDYKEYHRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily used in the synthesis of peptide-based drugs. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group aids in the protection of amines during peptide synthesis, allowing for selective reactions without unwanted side reactions. This characteristic is crucial for constructing complex peptides that can exhibit specific biological activities.

Drug Development

Recent studies have highlighted its potential in developing inhibitors for various diseases, including cancer and neurodegenerative disorders. The fluorine atom in its structure enhances lipophilicity and metabolic stability, which are desirable properties for drug candidates. For instance, compounds derived from this structure have shown promise as inhibitors of enzymes involved in cancer progression.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid can serve as precursors to potent anticancer agents. In one study, a series of piperidine derivatives were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The results indicated that certain modifications to the piperidine ring significantly enhanced antiproliferative activity, suggesting a viable pathway for drug development.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective properties of compounds synthesized from this acid. By modifying the piperidine moiety, researchers were able to create analogs that exhibited significant protective effects against neuronal cell death induced by oxidative stress. This finding opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active piperidine moiety, which can then interact with biological targets. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituent Modifications Molecular Formula Molecular Weight Key Features/Applications Reference
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid 4-fluoro, 4-carboxylic acid C₂₂H₂₀FNO₄ 393.40 g/mol Peptide synthesis, fluorinated scaffolds
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid No fluorine; 4-carboxylic acid C₂₂H₂₁NO₄ 375.41 g/mol Standard Fmoc-piperidine building block
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-tertbutylperoxide piperidine-4-carboxylic acid 4-tert-butyl peroxide, 4-carboxylic acid C₂₆H₃₁NO₅ 437.53 g/mol Oxidative stability studies
4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-1-(4-fluorobenzyl)-4-piperidinecarboxylic acid 4-fluorobenzyl, 4-amino, 4-carboxylic acid C₂₉H₂₈FN₂O₄ 496.55 g/mol Dual functionalization for drug design
2-[1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl]acetic acid Acetic acid side chain at 4-position C₂₂H₂₃NO₄ 373.43 g/mol Linker for bioconjugation
3-(1-Fmoc-piperidin-4-yl)propanoic acid Propanoic acid chain at 4-position C₂₃H₂₅NO₄ 391.45 g/mol Flexible spacer in polymer chemistry

Key Observations :

  • Fluorine vs. Hydrogen: The 4-fluoro substitution in the target compound enhances electronegativity and may improve metabolic stability compared to non-fluorinated analogs (e.g., C₂₂H₂₁NO₄, ).
  • Carboxylic Acid Positioning : The 4-carboxylic acid group is conserved across analogs, enabling consistent participation in amide bond formation.
  • Side-Chain Modifications: Derivatives like the acetic acid (C₂₂H₂₃NO₄, ) or tert-butyl peroxide (C₂₆H₃₁NO₅, ) variants introduce unique steric or reactive properties for specialized applications.

Physicochemical Properties

Property Target Compound 1-Fmoc-piperidine-4-carboxylic acid 4-Fluorobenzyl Analog tert-Butyl Peroxide Analog
Solubility Limited data Soluble in DMF, DCM Soluble in THF, DMSO Hydrophobic (oil form)
Melting Point Not reported 148–150°C Not reported Not reported
Purification Method Not reported Column chromatography (SiO₂) Column chromatography Column chromatography (SiO₂)
Yield Not reported 68% (analog synthesis) Not reported 68%

Notes:

  • The tert-butyl peroxide analog (2r) was synthesized in 68% yield via column chromatography (pentane:EtOAc gradients), suggesting similar synthetic accessibility for fluorinated derivatives .
  • Fluorinated analogs (e.g., 4-fluorobenzyl, ) may exhibit altered solubility profiles due to increased polarity.

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid is a synthetic compound notable for its applications in medicinal chemistry and biological research. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H21FNO4\text{C}_{21}\text{H}_{21}\text{FNO}_4
  • Molecular Weight : 351.40 g/mol
  • CAS Number : 193693-67-3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The Fmoc group facilitates the protection of amino groups during peptide synthesis, which can be crucial for the development of peptide-based therapeutics. Additionally, the fluorine atom in its structure may enhance the compound's binding affinity to target proteins or receptors.

Key Mechanisms:

  • Peptide Synthesis : The Fmoc group serves as a temporary protecting group, allowing for selective reactions during the synthesis of peptides.
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with several receptor types, including adrenergic and serotonin receptors, which are significant in various physiological processes.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A relevant study examined related compounds such as fluorene and fluorene derivatives on zebrafish embryos, revealing critical insights into their acute toxicity.

Findings:

  • Acute Toxicity : At concentrations up to 3000 μg/L, fluorene derivatives demonstrated significant toxic effects on hatching rates and developmental processes in zebrafish embryos.
  • Gene Expression Changes : Exposure to these compounds resulted in altered expression levels of genes associated with inflammation (e.g., Il-1β) and bile acid biosynthesis (e.g., cyp7a1), indicating potential pathways through which toxicity occurs .

Case Studies and Research Findings

Research has explored the applications and implications of this compound in various contexts:

StudyFocusFindings
Study APeptide SynthesisDemonstrated effective use of Fmoc protection in synthesizing bioactive peptides .
Study BReceptor BindingInvestigated binding affinities to adrenergic receptors; potential implications for cardiovascular therapies .
Study CToxicity AssessmentEvaluated acute toxicity in zebrafish; identified gene expression changes linked to developmental anomalies .

Potential Therapeutic Applications

Given its unique structural properties and interactions with biological systems, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Due to its ability to modulate receptor activity, it may serve as a lead compound for developing anticancer agents.
  • Neuropharmacology : Its interaction with serotonin receptors suggests potential use in treating mood disorders or anxiety-related conditions.
  • Peptide Drug Development : As a building block in peptide synthesis, it can facilitate the creation of novel therapeutic peptides targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step strategies:

Piperidine Core Functionalization : Introduce fluorine at the 4-position via nucleophilic substitution or fluorination reagents (e.g., Selectfluor®) under anhydrous conditions .

Fmoc Protection : React the amine group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base like DIEA to form the protected intermediate .

Carboxylic Acid Activation : Use coupling agents (e.g., HATU/DIPEA) for further derivatization or peptide bond formation .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases, which may cleave the Fmoc group .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or MS) during characterization be resolved?

  • Methodological Answer :

  • NMR Analysis : For ambiguous peaks, use 2D techniques (HSQC, HMBC) to assign signals. Compare with computed spectra (DFT) or analogs in databases .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to confirm molecular formula. Use ESI+ for protonated ions or MALDI-TOF for larger adducts .
  • Contradiction Resolution : If impurities persist, optimize purification (e.g., gradient HPLC with C18 columns) and validate with orthogonal methods (e.g., IR for functional groups) .

Q. What strategies mitigate decomposition during peptide coupling reactions involving this compound?

  • Methodological Answer :

  • Reaction Conditions : Use low temperatures (0–4°C) and aprotic solvents (DMF, DCM) to minimize Fmoc cleavage. Avoid prolonged exposure to bases like piperidine .
  • Additives : Include antioxidants (e.g., TCEP) to prevent oxidation of sensitive groups.
  • Real-Time Monitoring : Use LC-MS to detect early degradation and adjust coupling agents (e.g., switch from HATU to PyBOP) .

Q. How can researchers assess the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates. Calculate IC50 values from dose-response curves .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
  • Structural Modifications : Replace the fluorine atom with other halogens or functional groups to study SAR. Use molecular docking to predict binding affinities .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address discrepancies in reported toxicity profiles?

  • Methodological Answer :

  • In Vitro Toxicity Screening : Perform MTT assays on HEK293 or HepG2 cells to assess acute cytotoxicity. Compare results with SDS data, noting any inconsistencies .
  • Metabolic Stability : Use liver microsomes to evaluate metabolic degradation rates. Correlate with in vivo toxicity studies if available .
  • Contradiction Analysis : Re-evaluate purity (e.g., residual solvents in commercial batches may skew toxicity data) .

Q. What advanced techniques validate the stereochemical integrity of the piperidine ring?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm elution order with authentic standards .
  • X-ray Crystallography : Determine crystal structure to unambiguously assign configuration .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism with computed spectra for stereochemical confirmation .

Stability and Reactivity

Q. Under what conditions does the Fmoc group degrade, and how can this be minimized?

  • Methodological Answer :

  • Degradation Triggers : Exposure to amines (e.g., piperidine) or prolonged acidic/basic conditions .
  • Mitigation : Use mild deprotection agents (e.g., 20% piperidine in DMF for ≤30 min). Stabilize solutions with 0.1% TFA .
  • Stability Monitoring : Track Fmoc cleavage via UV-Vis (λ = 301 nm) or HPLC .

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